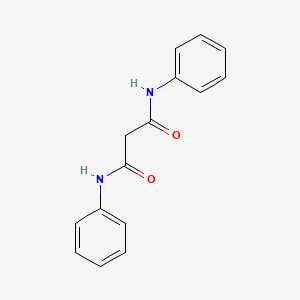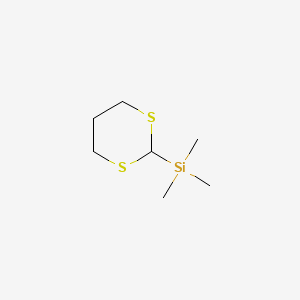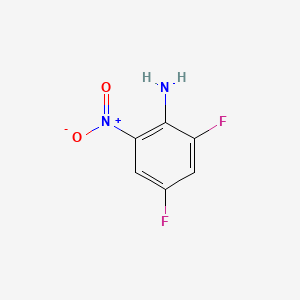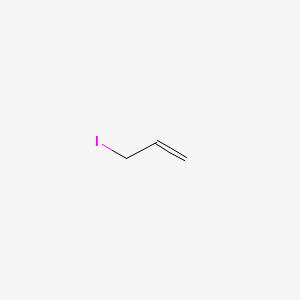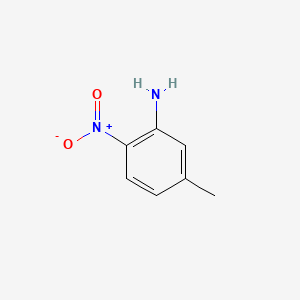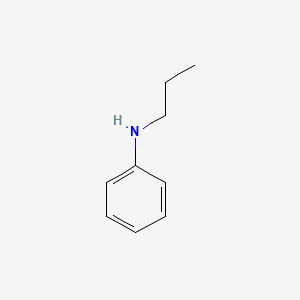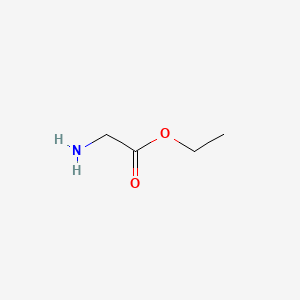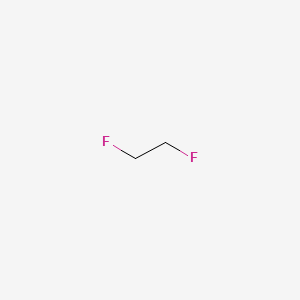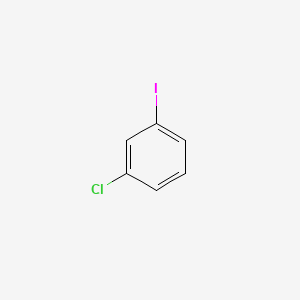
6-Methyl-5-nitroquinoline
Overview
Description
6-Methyl-5-nitroquinoline (6-MNQ) is a nitroaromatic compound that is used in the synthesis of organic compounds, as well as in scientific research applications. 6-MNQ is a colorless to pale yellow liquid with a boiling point of 128°C and a melting point of -17°C. The compound can be synthesized by nitration of 5-methylquinoline, and is used in a variety of laboratory experiments and studies.
Scientific Research Applications
Prodrug Systems for Bioreductive Activation
6-Methyl-5-nitroquinoline has been synthesized as part of a range of novel 2-aryl-5-nitroquinolines, potentially serving as prodrug systems for bioreductive activation. This synthesis involves vicarious nucleophilic substitution, hydrolysis, reduction, and palladium-catalysed Suzuki coupling. Such compounds are notable for their potential in medicinal chemistry, particularly in the development of drugs that are activated under specific biological conditions (Couch et al., 2008).
Quinoline Proton Sponges
Research includes the synthesis of compounds like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, which is a new representative of quinoline proton sponges. This involves the reaction of specific nitroquinolines with dimethylamine and the subsequent reduction and methylation steps. These types of compounds are significant for their potential applications in various fields including materials science and as probes in biological systems (Dyablo et al., 2015).
Synthesis of Pyrroloquinolines
Another application area is the synthesis of Pyrrolo[4,3,2-de]quinolines from derivatives of this compound. This process is part of formal total syntheses of various compounds like Damirones A and B, Batzelline C, and others. These synthetic pathways are crucial in the field of organic chemistry and drug development, offering new routes to complex molecular structures (Roberts et al., 1997).
Development of Hypoxia-Selective Cytotoxins
This compound derivatives have been evaluated as hypoxia-selective cytotoxins and radiosensitizers for hypoxic cells. This research is particularly important in cancer therapy, where targeting hypoxic tumor cells is a significant challenge. The study of these compounds helps in understanding the mechanisms of action of potential anticancer drugs (Denny et al., 1992).
Safety and Hazards
properties
IUPAC Name |
6-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENBTULRDDPOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177716 | |
| Record name | 6-Methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23141-61-9 | |
| Record name | 6-Methyl-5-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5-nitroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023141619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23141-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-5-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of arnoamine B and how does its structure, particularly the 6-Methyl-5-nitroquinoline moiety, contribute to this activity?
A1: Arnoamine B (4) exhibits in vitro cytotoxicity against human tumor cell lines and inhibits the catalytic activity of topoisomerase II []. While the exact mechanism of action is not fully elucidated in the provided research, the this compound core likely plays a crucial role. This structure is a common feature in many biologically active quinoline derivatives. The nitro group at the 5-position is particularly interesting as it can be reduced intracellularly, potentially leading to the formation of reactive species that interact with biological targets like DNA. Further research is needed to confirm the specific interactions between arnoamine B and topoisomerase II.
Q2: How does the synthesis of arnoamine B and its derivatives employ this compound as a starting material?
A2: The synthesis of arnoamine B (4) begins with 4-bromo-8-methoxy-6-methyl-5-nitroquinoline (6) as the key starting material []. This highlights the versatility of the this compound scaffold in synthetic chemistry. The presence of bromine at the 4-position allows for further functionalization via various coupling reactions, enabling the introduction of different substituents to modulate biological activity. This approach was utilized to synthesize not only arnoamine B but also related compounds (11-14) with varying substituents on the quinoline core []. Investigating the structure-activity relationship of these derivatives can provide insights into the essential structural features required for topoisomerase II inhibition and cytotoxic activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

